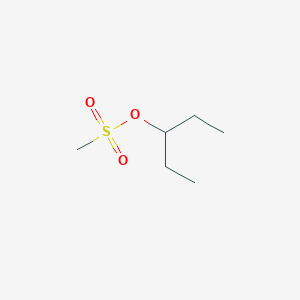![molecular formula C13H14N2O B1617355 4-Methyl-2-[(2-pyridinylamino)methyl]phenol CAS No. 632329-79-4](/img/structure/B1617355.png)
4-Methyl-2-[(2-pyridinylamino)methyl]phenol
Vue d'ensemble
Description
“4-Methyl-2-[(2-pyridinylamino)methyl]phenol” is a chemical compound with the molecular formula C13H14N2O . It has a molecular weight of 214.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O/c1-10-5-6-12(16)11(8-10)9-15-13-4-2-3-7-14-13/h2-8,16H,9H2,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 214.27 .Applications De Recherche Scientifique
Catalytic Applications
4-Methyl-2-[(2-pyridinylamino)methyl]phenol and its derivatives have been studied for their catalytic properties in various chemical reactions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, showcasing its efficiency in facilitating chemical transformations (Liu, Ma, Liu, & Wang, 2014).
Spectroscopic and Theoretical Analysis
Compounds structurally similar to 4-Methyl-2-[(2-pyridinylamino)methyl]phenol have been the subject of extensive spectroscopic and theoretical studies to understand their structural and electronic properties. For instance, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, an alkylaminophenol compound, was synthesized and analyzed using FTIR, NMR, and UV-Vis spectrometry. Computational studies using density functional theory (DFT) were also conducted to support the experimental findings and explore the compound's electronic and structural properties, including bond lengths, angles, and vibrational frequencies (Ulaş, 2021).
Corrosion Inhibition
Research has also explored the use of compounds similar to 4-Methyl-2-[(2-pyridinylamino)methyl]phenol as corrosion inhibitors. For example, a study evaluated the effectiveness of Schiff bases, including 2-((pyridin-2-ylimino)methyl)phenol, as inhibitors for carbon steel corrosion in hydrochloric acid. The study highlighted the correlation between the chemical structures of these compounds and their corrosion inhibition efficiency, indicating their potential application in protecting metal surfaces from corrosion (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Molecular Switching and Sensing
Another interesting application is the development of molecular switches and sensors. A novel compound, 4-nitro-2-((pyrimidin-2-ylamino) methyl) phenol, was synthesized and demonstrated dual signalling chromogenic receptor capabilities for specific ions. This compound's reversible chromogenic response to certain analytes showcases its potential in constructing test strips for detecting specific ions, demonstrating the versatility of 4-Methyl-2-[(2-pyridinylamino)methyl]phenol derivatives in sensing applications (Bhattacharyya, Ghosh, Makhal, & Guchhait, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
4-methyl-2-[(pyridin-2-ylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-6-12(16)11(8-10)9-15-13-4-2-3-7-14-13/h2-8,16H,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXXITSFOHPNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349469 | |
| Record name | 4-Methyl-2-{[(pyridin-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(2-pyridinylamino)methyl]phenol | |
CAS RN |
632329-79-4 | |
| Record name | 4-Methyl-2-{[(pyridin-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B1617273.png)

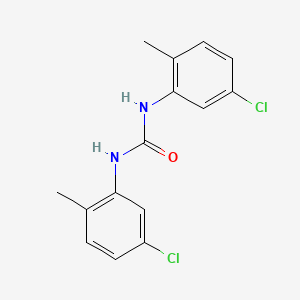

![2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid](/img/structure/B1617282.png)
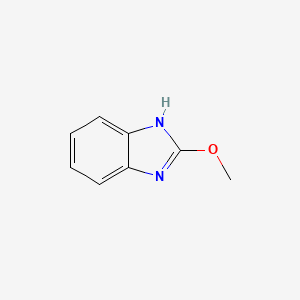
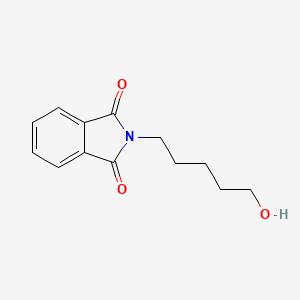
![Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1617286.png)
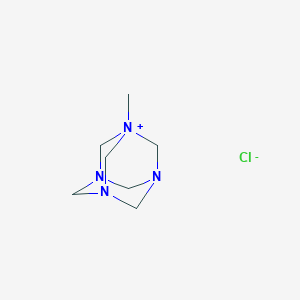
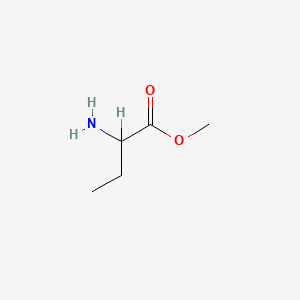
![1,2,3,6,7,8,11,12-Octahydrobenzo[e]pyren-9(10H)-one](/img/structure/B1617290.png)

